molecular formula C12H24N2O3 B15251681 Tert-butyl 3-(ethoxyamino)piperidine-1-carboxylate

Tert-butyl 3-(ethoxyamino)piperidine-1-carboxylate

Cat. No.: B15251681
M. Wt: 244.33 g/mol
InChI Key: GMVRFNVJLHWBAE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(ethoxyamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an ethoxyamino group, and a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(ethoxyamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with ethoxyamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(ethoxyamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxyamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl 3-(ethoxyamino)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.

    Industry: It is utilized in the production of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(ethoxyamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The ethoxyamino group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The piperidine ring provides structural stability and contributes to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-oxopiperidine-1-carboxylate: A similar compound with an oxo group instead of an ethoxyamino group.

    Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Another piperidine derivative with a phenylamino group.

Uniqueness

Tert-butyl 3-(ethoxyamino)piperidine-1-carboxylate is unique due to the presence of the ethoxyamino group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and research.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 3-(ethoxyamino)piperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-5-16-13-10-7-6-8-14(9-10)11(15)17-12(2,3)4/h10,13H,5-9H2,1-4H3

InChI Key

GMVRFNVJLHWBAE-UHFFFAOYSA-N

Canonical SMILES

CCONC1CCCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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